JS-K is an O2-arylated diazeniumdiolate prodrug designed to release NO upon activation by glutathione S-transferases (GST). [ [] ] This design exploits the upregulation of GST in malignant cells compared to normal tissue, aiming to selectively deliver NO to tumors. [ [], [] ] JS-K has demonstrated potent antineoplastic activity in vitro and in vivo against various cancer types, including acute myeloid leukemia, multiple myeloma, prostate cancer, liver cancer, glioma, non-small cell lung cancer, and breast cancer. [ [], [], [], [], [], [], [], [], [] ]
JS-K is a novel compound designed for targeted cancer therapy, particularly in the context of inducing apoptosis in tumor cells. It is a prodrug that releases nitric oxide upon activation by glutathione-S-transferase, an enzyme often overexpressed in various cancers. This selective activation allows for localized therapeutic effects, minimizing systemic toxicity.
JS-K is classified as an organonitrogen compound, specifically a derivative of N-(4-hydroxyphenyl)maleimide. Its design aims to exploit the biochemical pathways prevalent in cancer cells, making it a promising candidate for anticancer therapies. The compound is soluble in dimethyl sulfoxide and exhibits stability in aqueous environments devoid of glutathione, which is crucial for its pharmacological efficacy.
The synthesis of JS-K involves several steps that focus on ensuring the compound's stability and bioactivity. The primary method used for its synthesis includes:
The synthesis process emphasizes achieving high purity levels to ensure effective biological activity when administered.
JS-K has a complex molecular structure characterized by a maleimide core that facilitates its interaction with biological targets. The chemical formula of JS-K is C₁₃H₁₃N₃O₄S, which reflects its functional groups that are essential for its mechanism of action.
JS-K undergoes several key chemical reactions upon administration:
The reactions are characterized by their specificity and efficiency due to the selective activation mechanism involving glutathione-S-transferase.
The mechanism through which JS-K exerts its anticancer effects involves several interconnected processes:
This multifaceted mechanism underscores JS-K's potential as an effective therapeutic agent against cancer.
JS-K exhibits several notable physical and chemical properties:
These properties are critical for its application in clinical settings, ensuring effective delivery and prolonged action within tumor tissues.
JS-K has been explored primarily within oncological research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Key applications include:
The ongoing research into JS-K highlights its promise as a targeted cancer therapy, with potential implications for improving treatment outcomes in oncology.
JS-K (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate) is a prodrug engineered for selective activation within tumor cells via glutathione S-transferase (GST)-mediated catalysis. This activation mechanism exploits the frequent overexpression of GST isozymes—particularly GSTM (µ-class) and GSTP (π-class)—in diverse cancer types, including multiple myeloma, leukemia, and solid tumors [3] [7]. The bioactivation process initiates when cytosolic GST catalyzes the nucleophilic attack of reduced glutathione (GSH) on the dinitrophenyl moiety of JS-K. This conjugation triggers the release of two moles of nitric oxide (NO•) per mole of JS-K through a complex diazeniumdiolate decomposition cascade [3] [10].
Table 1: GST Isozyme-Specific Activation of JS-K
GST Isozyme | Catalytic Efficiency (kcat/Km) | Primary Tumor Expression | Cellular Consequence |
---|---|---|---|
GSTM (µ-class) | High (100x GSTP) | Leukemia, Lung, Liver | Rapid NO release, oxidative burst |
GSTP (π-class) | Moderate | Prostate, Breast, Ovarian | Sustained NO flux, nitrosative stress |
GSTA (α-class) | Low | Gastrointestinal, Renal | Limited prodrug activation |
Kinetic analyses reveal GSTM exhibits ~100-fold greater catalytic efficiency toward JS-K than GSTP, establishing it as the primary activator in malignancies with µ-class overexpression [10]. This isozyme-specific activation creates a tumor-selective therapeutic window, as normal cells exhibit lower GST expression and GSH concentrations. The reaction generates cytotoxic dinitroglutathione byproducts that contribute to thiol depletion, further amplifying cellular stress within neoplastic environments [7] [10].
JS-K delivers sustained, enzymatically controlled NO• flux within tumors, contrasting sharply with the transient bursts generated by inorganic NO donors. Kinetic studies demonstrate JS-K generates peak NO• concentrations 6-8 hours post-administration in vitro, with cumulative NO• release exceeding 2.7 μM per 5 μM JS-K in bladder cancer models [1] [10]. This prolonged release profile drives three critical modifications within the tumor microenvironment (TME):
Notably, NO• undergoes autoxidation to nitrite (NO₂⁻), which accumulates to 2.74-3.62 μM in JS-K-treated cultures. These nitrites induce secondary apoptosis at 30-40% efficiency relative to JS-K itself, contributing to sustained cytotoxicity even after prodrug clearance [1].
JS-K disrupts proteostasis through selective S-nitrosylation of ubiquitin-activating enzyme E1 (UBA1). This initial enzyme in the ubiquitination cascade contains redox-sensitive cysteine residues (Cys532 in the active site) that react with JS-K-derived NO• to form S-nitrosothiol adducts [3] [10]. Biotin-switch assays confirm UBA1 S-nitrosylation within 2 hours of JS-K exposure, inhibiting its ATP-dependent ubiquitin-thioester formation by >70% [10]. This inactivation produces three oncologically significant effects:
The convergence of these mechanisms triggers caspase-independent apoptosis via apoptosis-inducing factor (AIF) nuclear translocation and caspase-dependent apoptosis through mitochondrial cytochrome c release [3].
JS-K activates stress-responsive MAPK pathways through RONS-mediated kinase modulation. Phosphoproteomic analyses reveal distinct temporal phosphorylation patterns:
Table 2: MAPK Phosphorylation Dynamics in JS-K-Treated Cancer Cells
MAPK Pathway | Phosphorylation Kinetics | Key Downstream Targets | Functional Outcome |
---|---|---|---|
JNK/SAPK | Rapid (15-30 min), sustained | c-Jun, ATF2, Elk-1 | AP-1 activation, DNA repair shutdown |
p38 | Intermediate (1-2 hr) | MAPKAPK-2, HSP27 | Cell cycle arrest, ROS amplification |
ERK1/2 | Biphasic (early/late phase) | RSK, CREB | Context-dependent pro/anti-apoptotic |
JNK phosphorylation (Thr183/Tyr185) increases 8-fold in leukemia cells within 30 minutes, driving c-Jun nuclear accumulation and AP-1-dependent transcription of pro-apoptotic genes (FasL, Bim) [3] [8] [10]. Pharmacological JNK inhibition (SP600125) reduces JS-K cytotoxicity by 60-75%, confirming pathway centrality. Concurrently, p38 MAPK activation phosphorylates MAPKAPK-2, stabilizing p53 and inactivating anti-apoptotic Bcl-2 proteins. ERK responses are cell-type-specific; transient ERK activation promotes survival in prostate cancer, whereas sustained ERK phosphorylation enhances apoptosis in leukemia through cross-talk with mitochondrial pathways [8] [10]. The SAPK/JNK axis integrates signals from JS-K-induced DNA damage (γH2AX foci) and oxidative stress, creating feed-forward amplification of apoptosis.
JS-K disrupts Wnt/β-catenin signaling—a pathway constitutively activated in colorectal, hepatic, and hematological malignancies. In leukemia cells, JS-K reduces nuclear β-catenin by 50% within 12 hours, evidenced by subcellular fractionation and TOPFlash reporter assays [9] [10]. This depletion occurs through:
Table 3: JS-K-Mediated Suppression of β-Catenin/TCF Target Genes
Target Gene | Function | Repression by JS-K | Oncogenic Impact |
---|---|---|---|
c-MYC | Cell cycle progression | 3.8-fold | G1/S arrest |
Cyclin D1 | G1 phase regulation | 4.2-fold | Cyclin-dependent kinase inhibition |
Survivin | Apoptosis inhibition | 5.1-fold | Caspase-3/7 activation |
AXIN2 | Wnt feedback regulator | 2.3-fold | Pathway sensitization |
Downregulation of cyclin D1 and c-MYC induces G1/S cell cycle arrest in 85% of treated leukemia cells, while survivin repression removes inhibition on executioner caspases. These effects synergize with JS-K-induced DNA damage to enforce irreversible growth arrest [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: